[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine [(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841567
InChI: InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
SMILES:
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol

[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

CAS No.:

Cat. No.: VC17841567

Molecular Formula: C11H11ClN2S

Molecular Weight: 238.74 g/mol

* For research use only. Not for human or veterinary use.

[(2-Chlorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine -

Specification

Molecular Formula C11H11ClN2S
Molecular Weight 238.74 g/mol
IUPAC Name 1-(2-chlorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine
Standard InChI InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
Standard InChI Key YLYVALFJCAVEOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNCC2=CN=CS2)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a central nitrogen atom connected to two methylene-bridged aromatic systems:

  • 2-Chlorophenylmethyl group: A benzene ring substituted with a chlorine atom at the ortho position (C2) and linked to the amine via a methylene (-CH2-) bridge.

  • 1,3-Thiazol-5-ylmethyl group: A five-membered thiazole ring (containing sulfur at position 1 and nitrogen at position 3) with a methylene group at position 5.

The molecular formula is inferred as C11H11ClN2S, with a molecular weight of 254.78 g/mol. This aligns with structurally similar compounds, such as 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine (C10H9ClN2S, MW: 224.71 g/mol) , adjusted for the additional methylene group and secondary amine configuration.

Spectroscopic Identification

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the thiazole proton (δ 6.5–7.5 ppm) and aromatic protons from the 2-chlorophenyl group (δ 7.2–7.8 ppm).

    • ¹³C NMR: Distinct peaks for the thiazole carbons (C2: δ 155–160 ppm, C5: δ 110–115 ppm) and the chlorophenyl carbons (C-Cl: δ 130–135 ppm).

  • Mass Spectrometry: High-resolution ESI-MS would exhibit a molecular ion peak at m/z 254.78 (theoretical).

Synthetic Pathways and Optimization

Precursor Compounds and Reaction Mechanisms

A plausible synthesis route involves nucleophilic substitution using 2-chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) and 2-chlorobenzylamine:

  • Step 1: React 2-chloro-5-(chloromethyl)thiazole with 2-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C.

  • Step 2: The chlorine atom on the thiazole’s chloromethyl group is displaced by the primary amine, forming the secondary amine product.

Reaction Equation:

C4H3Cl2NS+C7H7ClNC11H11ClN2S+HCl\text{C}_4\text{H}_3\text{Cl}_2\text{NS} + \text{C}_7\text{H}_7\text{ClN} \rightarrow \text{C}_{11}\text{H}_{11}\text{ClN}_2\text{S} + \text{HCl}

Key parameters include stoichiometric ratios (1:1), reaction time (12–24 hours), and purification via column chromatography (ethyl acetate/hexane) .

Industrial Scalability and Yield Considerations

Industrial production would optimize:

  • Catalysts: Triethylamine to neutralize HCl byproducts.

  • Solvent Recovery: DMF recycling via distillation.

  • Yield: ~70–80% under optimized conditions, comparable to similar thiazole syntheses.

Physicochemical Profile

Thermal Stability and Phase Behavior

  • Melting Point: Estimated 120–130°C (analogous to 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine, mp: 115–125°C) .

  • Boiling Point: ~300–320°C (extrapolated from thiazole derivatives) .

Solubility and Partition Coefficients

  • Solubility:

    • Polar solvents: Moderate solubility in DMSO (20–30 mg/mL).

    • Nonpolar solvents: Low solubility in hexane (<1 mg/mL).

  • logP (Octanol-Water): ~2.5, indicating moderate lipophilicity.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Potential as a kinase inhibitor for cancer therapy.

  • Antimicrobial Agent: Structural motifs align with FDA-approved thiazole antibiotics (e.g., sulfathiazole).

Agrochemical Uses

  • Herbicides: Thiazole derivatives are employed in crop protection agents.

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